molecular formula C8H17NO2 B2512902 1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine CAS No. 2248314-75-0

1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine

Cat. No. B2512902
CAS RN: 2248314-75-0
M. Wt: 159.229
InChI Key: ZJSOJRNVZIWSIK-UHFFFAOYSA-N
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Description

“1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” is a chemical compound . It is also known as “2-(1,4-dioxan-2-yl)ethanamine” with a CAS Number of 933749-31-6 . The molecular weight of this compound is 131.17 .


Molecular Structure Analysis

The InChI code for “1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” is 1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2 . This indicates that the compound has a molecular formula of C6H13NO2 .


Physical And Chemical Properties Analysis

The physical form of “1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” is a liquid . The compound has a molecular weight of 145.20 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Safety And Hazards

The safety information for “1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine” indicates that it may cause skin and eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to rinse with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center .

properties

IUPAC Name

1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSOJRNVZIWSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCC(O1)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine

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